molecular formula C10H10N2O B3266539 5-Amino-2-methylisoquinolin-1-one CAS No. 42792-97-2

5-Amino-2-methylisoquinolin-1-one

Cat. No.: B3266539
CAS No.: 42792-97-2
M. Wt: 174.2 g/mol
InChI Key: RGOCAJHJUPXFMV-UHFFFAOYSA-N
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Description

5-Amino-2-methylisoquinolin-1-one: is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O . It belongs to the class of isoquinolinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an amino group at the 5th position and a methyl group at the 2nd position on the isoquinolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylisoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isoquinolinones, quinones, and dihydroisoquinolinones .

Scientific Research Applications

Chemistry: 5-Amino-2-methylisoquinolin-1-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .

Medicine: The compound has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting specific enzymes and receptors. It is being investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-2-methylisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

  • 5-Aminoisoquinolin-1-one
  • 2-Methylisoquinolin-1-one
  • 5-Amino-2-methyl-1,2-dihydroisoquinolin-1-one

Comparison: 5-Amino-2-methylisoquinolin-1-one is unique due to the presence of both an amino group and a methyl group on the isoquinolinone ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the amino group enhances its potential as an enzyme inhibitor, while the methyl group can influence its lipophilicity and membrane permeability .

Properties

IUPAC Name

5-amino-2-methylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOCAJHJUPXFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285182
Record name 5-Amino-2-methyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42792-97-2
Record name 5-Amino-2-methyl-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42792-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-5-nitro-2H-isoquinolin-1-one (0.69 g, 0.0032 mol) and tin dichloride dihydrate (2 g, 0.01 mol) were stirred in tetrahydrofuran (10 mL, 0.1 mol) at room temperature overnight. The mixture was purified via flash chromatography (40 g of silica gel, 50% EtOAc/Hexanes) to give a brown solid. MS m/z (M+H) 174.9.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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